H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH

Descripción general

Descripción

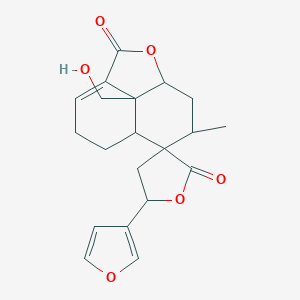

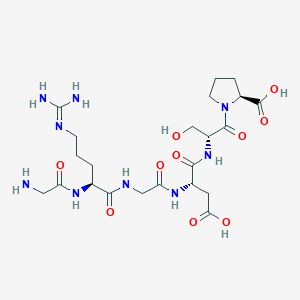

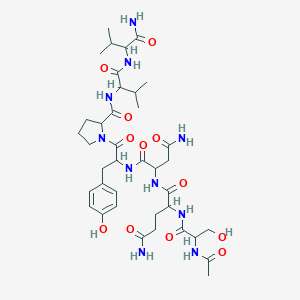

The peptide “H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH”, also known as GRGDSP, is a hexapeptide that is used for the affinity purification of fibronectin receptors . It contains the RGD integrin recognition site of the fibronectin cell binding domain . The peptide is used as a soluble integrin-blocking RGD-based peptide and is widely used in integrin research .

Molecular Structure Analysis

The empirical formula of the peptide is C22H37N9O10 . The molecular weight is 587.58 . The exact molecular structure can be determined using tools like PepDraw .Physical And Chemical Properties Analysis

The peptide is a lyophilized solid and is white to off-white in color . It is soluble in 5% acetic acid and water . The peptide should be stored at temperatures below -15°C .Aplicaciones Científicas De Investigación

Cell Adhesion Studies

GRGDSP has been used in coating well plates to monitor cell attachment by crystal violet staining . The major cell-binding domain of GRGDSP helps to promote cell adhesion on a wide range of substrates .

Virology Research

GRGDSP has been used to treat baby hamster kidney (BHK-21) cells to study the role of the Arg-Gly-Asp (RGD) motif in the replication of the Japanese encephalitis virus (JEV) .

Integrin Research

GRGDSP is used as a soluble integrin-blocking RGD-based peptide. It is used widely together with other RGD peptides in integrin research .

Cancer Research

GRGDSP has potential in the development of therapies for Glioblastoma (GBM), the most lethal and common malignant primary brain tumor in adults . It can stimulate endothelialization by modifying the surface of cardiovascular implants .

Apoptosis Studies

RGD peptides, including GRGDSP, promote apoptosis through activation of conformation changes that enhance pro-caspase-3 activation and autoprocessing .

Tissue Engineering

GRGDSP has been used in the production of a hydrogel with mechanical properties compatible with the brain, disrupting the dynamic and reciprocal interaction between fibronectin and tumor cells .

Mecanismo De Acción

Target of Action

The primary target of the compound H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH, also known as GRGDSP, is integrin . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix (ECM). They play crucial roles in various biological processes including cell adhesion, cell-surface mediated signalling, and cell cycle.

Mode of Action

GRGDSP acts as an integrin inhibitor . It interacts with integrins by mimicking the natural ligands of these receptors, which include various ECM proteins. The compound’s interaction with its targets results in the inhibition of integrin-mediated cell adhesion . This can limit the adherence of cells, such as tumor cells, to the endothelial cells of blood vessels and thereby limit metastasis .

Biochemical Pathways

The inhibition of integrin-mediated cell adhesion by GRGDSP affects various biochemical pathways. For instance, it can impact the pathways involved in cell migration, proliferation, differentiation, and apoptosis. The downstream effects of these changes can vary widely depending on the specific cellular context, but they often involve alterations in cell behavior and function .

Result of Action

The molecular and cellular effects of GRGDSP’s action primarily involve changes in cell adhesion. By inhibiting integrin-mediated cell adhesion, GRGDSP can affect the ability of cells to attach to the ECM or to other cells. This can influence various cellular processes, including cell migration, proliferation, and survival .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-1-[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37N9O10/c23-8-15(33)28-11(3-1-5-26-22(24)25)18(37)27-9-16(34)29-12(7-17(35)36)19(38)30-13(10-32)20(39)31-6-2-4-14(31)21(40)41/h11-14,32H,1-10,23H2,(H,27,37)(H,28,33)(H,29,34)(H,30,38)(H,35,36)(H,40,41)(H4,24,25,26)/t11-,12-,13+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTEDOEBWPRVVSG-FQUUOJAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37N9O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40914197 | |

| Record name | N-(2-{[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]amino}-3-carboxy-1-hydroxypropylidene)serylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40914197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

587.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH | |

CAS RN |

91037-75-1, 97047-91-1 | |

| Record name | Glycyl-arginyl-glycyl-aspartyl-seryl-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091037751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]amino}-3-carboxy-1-hydroxypropylidene)serylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40914197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B40231.png)

![Ethanone, 1-tricyclo[3.2.1.02,4]oct-6-en-3-yl-, (1alpha,2beta,3beta,4beta,5alpha)-(9CI)](/img/structure/B40232.png)

![3,3-Bis(methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]prop-2-EN-1-one](/img/structure/B40233.png)

![1-(2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone](/img/structure/B40239.png)

![2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol](/img/structure/B40244.png)